Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate
Description
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is a cyclohexane-1,2-dicarboxylate ester derivative with butyl ester groups and a branched 4-methylpentyl substituent on the cyclohexane ring. These compounds are primarily used as plasticizers, solvents, or intermediates in organic synthesis. The branched alkyl chain (4-methylpentyl) likely enhances lipophilicity and reduces crystallinity compared to linear analogs, influencing applications in polymer flexibility and environmental persistence .
Properties
CAS No. |
919353-72-3 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C22H40O4/c1-5-7-14-25-21(23)19-13-12-18(11-9-10-17(3)4)16-20(19)22(24)26-15-8-6-2/h17-20H,5-16H2,1-4H3 |
InChI Key |
RSDVDBKZUJPOAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CCC(CC1C(=O)OCCCC)CCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate typically involves the esterification of 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural differences lie in the alkyl chain length, branching, and substitution patterns. Below is a comparative analysis with prominent analogs:
Physicochemical Properties
- Volatility and Stability : Longer alkyl chains (e.g., DINCH) reduce volatility and enhance thermal stability compared to shorter chains (e.g., dibutyl derivatives). The 4-methylpentyl substituent in the target compound may further reduce volatility due to increased molecular weight and branching .
- Solubility : All analogs are lipophilic and soluble in organic solvents (ethers, alcohols) but insoluble in water .
- Hydrogenation Effects : Hydrogenation of cyclohexene derivatives (e.g., dibutyl cyclohex-4-ene-1,2-dicarboxylate) to saturated cyclohexane analogs improves oxidative stability, critical for long-term plasticizer performance .
Research Findings and Gaps
- Synthesis Efficiency : Dibutyl cyclohexane-1,2-dicarboxylates can be synthesized via hydrogenation of cycloadducts with >75% yields, but the 4-methylpentyl variant requires optimization for industrial scalability .
- Environmental Impact : Branched esters like the target compound may persist longer in ecosystems due to resistance to microbial degradation .
- Analytical Challenges : Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is critical for detecting trace metabolites in environmental samples .
Biological Activity
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is an ester compound characterized by its unique cyclohexane structure, which includes a 4-(4-methylpentyl) substituent and two carboxylate groups. Its chemical formula is , and it has a molecular weight of 368.5 g/mol. This compound is utilized in various industrial applications due to its stability and reactivity, making it a subject of interest in biological research.
The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, leading to the release of corresponding alcohols and acids, which may participate in various biochemical pathways. This behavior suggests potential implications in metabolic processes and enzyme regulation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C22H40O4 | 368.5 g/mol | Potential enzyme interactions; further study needed |
| Dibutyl phthalate | C16H22O4 | 278.35 g/mol | Known endocrine disruptor; affects reproductive systems |
| Diethylhexyl phthalate | C24H38O4 | 390.57 g/mol | Plasticizer; associated with developmental toxicity |
Study on Enzyme Inhibition
A relevant study investigated the inhibitory effects of similar compounds on Type III secretion systems in bacteria. While this compound was not directly tested, the findings indicated that esters with similar structures could inhibit bacterial virulence factors effectively. The screening identified several compounds that displayed significant inhibition at concentrations around , suggesting potential applications for dibutyl derivatives in antimicrobial therapies.
Toxicological Assessments
Another research effort focused on the toxicological profiles of various esters, including dibutyl derivatives. The assessments revealed that structural modifications significantly influence toxicity levels. For instance, compounds with longer alkyl chains exhibited reduced cytotoxicity compared to their shorter-chain counterparts. This information is crucial for understanding the safety profile of this compound in industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
